Nordihydroguaiaretic acid
Overview
Description
Nordihydroguaiaretic acid (NDGA) is a phenolic lignan found in the creosote bush. It exhibits antioxidative, antiviral, anti-angiogenic, anti-metastatic, anti-inflammatory, anti-hyperlipidemic, anti-osteoporotic, anti-aging, neuromodulatory, anti-parasitic, antifungal, and anticancer chemotherapeutic activities .
Synthesis Analysis
NDGA is a plant lignan obtained from the creosote bush. There has been an increase in the chemical synthesis of NDGA derivatives for therapeutic applications. An analog of NDGA, Acetyl NDGA (Ac-NDGA), has been synthesized and formulated as a nanostructured complex with Polycaprolactone/Polyethylene glycol polymer matrices .Molecular Structure Analysis
NDGA has two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . The structure and stereochemistry of NDGA have been confirmed by the single-crystal X-ray analysis of a heavy-atom derivative .Chemical Reactions Analysis
NDGA presents two catechol rings that confer a very potent antioxidant activity by scavenging oxygen free radicals . It also has profound effects on the secretory pathway, reflected in its ability to block production of leukotriene B4, degranulation, phagocytosis, and the respiratory burst by exerting effects on the mitochondria and nonspecifically inhibiting NADPH oxidase and protein kinase C .Physical And Chemical Properties Analysis
NDGA is a phenolic lignan obtained from Larrea tridentata, the creosote bush found in Mexico and USA deserts . It accounts for approximately 10% of the leaves’ dry weight of L. tridentata and 80% of all flavonoids and lignans that are found in the resin of this plant .Scientific Research Applications
1. Anticancer and Antimicrobial Activities
Nordihydroguaiaretic acid (NDGA) and its synthetic analogues have shown promise in treating diseases related to cancers, diabetes, viral and bacterial infections, and inflammation. NDGA, particularly its derivative terameprocol, is currently in Phase I/II clinical trials as an anticancer agent. The compound exhibits anticancer, antioxidant, antimicrobial, anti-inflammatory, and immunosuppressive activities, derived from its structure and bioactivities (Chen, 2009).
2. Therapeutic Potential in Various Disorders
NDGA has been used in traditional medicine for treating a myriad of diseases, including cancer, renal, cardiovascular, immunological, neurological disorders, and even aging. Its antioxidant activity, due to two catechol rings, is thought to contribute significantly to its therapeutic action. NDGA also inhibits lipoxygenases (LOXs) and activates signaling pathways affecting the Nuclear Factor Erythroid 2-related Factor (NRF2) (Manda et al., 2020).
3. Antioxidant and Biological Activities
Research has highlighted NDGA's potential usefulness in the treatment of cancer, diabetes, viral and bacterial infections, and fertility regulation. However, there's a lack of comprehensive mechanistic or structure-function studies on NDGA. Its antioxidant properties and the range of biological activities it exhibits are of significant interest, though more research is needed to fully understand its mechanisms of action (Lambert, Dorr, & Timmermann, 2004).
4. Effects on Cancer Cell Growth
NDGA has been found to inhibit tumor growth and induce cell apoptosis, making it a subject of research for its potential effects on tumor inhibition. Studies have focused on its effect and mechanisms in inhibiting tumor growth (Chen Wei, 2007).
5. Protective Effects on Human Cells
NDGA demonstrates protective effects on CD33 expression, which is associated with its antioxidant activity in human monocytes. It attenuates cell death and oxidative stress-induced decrease of CD33 expression, suggesting its potential protective role in human cells (Guzmán-Beltrán et al., 2013).
6. Potential in Reducing Genotoxic Damage
NDGA has shown antigenotoxic potential against genotoxic damage induced in mice bone-marrow cells. Its free radical-scavenging property is responsible for reducing genotoxic damage, highlighting its potential in genetic protection (Siddique et al., 2007).
7. Development of NDGA Derivatives for Therapeutics
Despite NDGA's efficacy, its consumption can lead to liver damage and kidney dysfunction. NDGA derivatives have been developed as alternatives, with research focusing on their chemical synthesis and potential therapeutic applications. These derivatives could offer improved safety profiles compared to NDGA (John et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-[4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZKYJDFEPMADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022437 | |
Record name | Nordihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
Record name | Nordihydroguaiaretic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15568 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Nordihydroguaiaretic acid | |
CAS RN |
500-38-9 | |
Record name | Nordihydroguaiaretic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nordihydroguaiaretic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NORDIHYDROGUAIARETIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4291 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Nordihydroguaiaretic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-(2,3-dimethyltetramethylene)dipyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.185 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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